![molecular formula C19H21N5O2 B2862200 N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034584-70-6](/img/structure/B2862200.png)

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

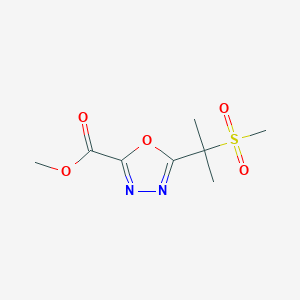

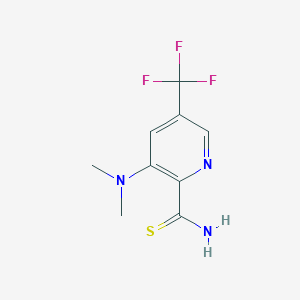

This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, an isoxazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole and pyridine rings might be formed through cyclization reactions, while the carboxamide group could be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyrazole and pyridine) suggests that the compound could have a planar structure. The isoxazole ring could introduce some steric hindrance, potentially leading to a non-planar structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring is electron-deficient and could undergo electrophilic substitution reactions. The carboxamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the carboxamide) could make the compound soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

This compound exhibits potential as a building block in supramolecular chemistry due to its structural features that may facilitate hydrogen bonding and π-π interactions. The presence of pyridin-4-yl groups can act as hydrogen bond acceptors, while the pyrazol ring can engage in hydrogen bond donation. This dual functionality could be exploited in the design of novel supramolecular assemblies, which are critical in the development of molecular machines and sensors .

Computational Chemistry

In computational studies, the compound’s molecular structure can be analyzed for its electronic properties, such as molecular electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding the reactivity and interaction with other molecules, which is valuable in the design of catalysts and the study of reaction mechanisms .

Material Science

The compound’s ability to form stable crystal structures through intermolecular interactions makes it a candidate for the development of new materials. Its molecular packing could be analyzed for the creation of organic semiconductors or conductive frameworks, which have applications in electronics and optoelectronics .

Pharmaceutical Research

Derivatives of this compound could be synthesized and screened for biological activity. The pyridin-4-yl and pyrazol-1-yl moieties are common in many pharmacologically active compounds, suggesting potential applications in drug discovery, particularly as enzyme inhibitors or receptor modulators .

Nonlinear Optics

The compound’s structure could be incorporated into materials with nonlinear optical properties. These materials are of interest for optical signal processing applications such as optical triggering, light frequency transducers, and optical memories. The compound’s potential for intramolecular charge transfer could be harnessed in the design of such materials .

Anion Receptor Chemistry

Due to the compound’s potential to act as a tridentate pincer ligand with a positive charge region, it could serve as an anion receptor. This application is significant in the purification and detection of anions, which is essential in environmental monitoring and the development of sensing technologies .

Catalysis

The compound could be used as a ligand in catalytic complexes. Its structural features may allow it to stabilize transition states or activate substrates in catalytic cycles, which is beneficial in the field of green chemistry for the development of more efficient and selective catalysts .

Fungicidal Activity

Exploring the compound’s derivatives for fungicidal activity could lead to the development of new agricultural chemicals. The optimization of substituents on the pyridine and pyrazole rings could result in compounds with enhanced activity against plant pathogens .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-13-12-16(14-6-8-20-9-7-14)22-24(13)11-10-21-19(25)18-15-4-2-3-5-17(15)26-23-18/h6-9,12H,2-5,10-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUSXZFFINHGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)

![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)

![(4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B2862129.png)

![4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2862132.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2862133.png)

![N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862134.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2862135.png)

![1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2862137.png)